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Compound of Interest

Compound Name: 2-chloro-N,N-dimethylnicotinamide

Cat. No.: B1588829

An In-Depth Technical Guide to 2-Chloro-N,N-dimethylnicotinamide for Drug Development
Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 2-chloro-N,N-
dimethylnicotinamide, a pivotal chemical intermediate in the synthesis of pharmaceuticals
and agrochemicals. Designed for researchers, medicinal chemists, and process development
scientists, this document synthesizes critical information on its chemical identity, synthesis
protocols, analytical characterization, and safety considerations, grounded in established
scientific literature and patents.

Core Chemical Identity and Physicochemical
Properties

A thorough understanding of a starting material's fundamental properties is the bedrock of
successful and reproducible chemical synthesis. 2-Chloro-N,N-dimethylnicotinamide is a
substituted pyridine derivative whose structure lends itself to further functionalization, making it
a valuable building block.

Nomenclature and Structural Identifiers

The unambiguous identification of a chemical entity is critical for regulatory compliance, patent
applications, and scientific communication.

o |[UPAC Name: 2-chloro-N,N-dimethylpyridine-3-carboxamide.[1]
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Common Name: 2-chloro-N,N-dimethylnicotinamide.[2]

Synonyms: 2-Chloro-N,N-dimethyl-3-pyridinecarboxamide, 2-chloropyridine-3-carboxylic acid
N,N-dimethylamide.[1][2]

CAS Number: 52943-21-2.[2][3]

Chemical Formula: CsHsCIN20.[2]

SMILES: CN(C)C(=0)C1=C(N=CC=C1)CL[1]

Physicochemical Data

Quantitative physical and chemical data are paramount for process design, including reaction
setup, solvent selection, and purification strategies.

Property Value Source
Molecular Weight 184.63 g/mol [3]
Light yellow granular solid
Appearance , [4]
(typical)
Density 1.219 g/cm3 (Predicted) [5]
Purity Typically available at 297% [31[6]

Note: Experimental data for properties like melting point, boiling point, and solubility are not
consistently reported in publicly available literature and should be determined empirically for
process-specific applications.

Synthesis Methodologies: A Comparative Analysis

The choice of a synthetic route is a strategic decision balancing yield, purity, cost, scalability,
and environmental impact. Several methods for the preparation of 2-chloro-N,N-
dimethylnicotinamide have been documented, primarily revolving around the formation of the
amide bond from a carboxylic acid precursor or its activated derivative.

Traditional Route: Acyl Chloride Intermediate
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This classic approach relies on the activation of 2-chloronicotinic acid via conversion to an acyl
chloride, followed by amination. While robust and high-yielding, it involves the use of
hazardous reagents like thionyl chloride (SOCIz2).

Causality: The conversion of the carboxylic acid to the highly reactive acyl chloride is
necessary to facilitate nucleophilic attack by the weakly basic dimethylamine. The use of thionyl
chloride is effective but generates corrosive HCl and SOz byproducts, necessitating careful
handling and waste management.[7]

Experimental Protocol: Acyl Chloride Method

» Activation: In a fume hood, suspend 2-chloronicotinic acid (1 eq.) in an inert solvent (e.g.,
dichloromethane or toluene). Add thionyl chloride (1.5-2.0 eq.) dropwise at room
temperature. A catalytic amount of N,N-dimethylformamide (DMF) may be added to facilitate
the reaction.

e Reaction: Heat the mixture to reflux (typically 40-80°C) for 2-4 hours, monitoring the reaction
by TLC or HPLC until the starting material is consumed.

o Workup (Acyl Chloride): Remove the excess thionyl chloride and solvent under reduced
pressure. The resulting crude 2-chloronicotinoyl chloride is often used directly in the next
step.

o Amination: Dissolve the crude acyl chloride in a fresh portion of an inert solvent. Cool the
solution in an ice bath (0-5°C).

o Amine Addition: Add a solution of dimethylamine (2.5 eq., typically as a 40% aqueous
solution or gas bubbled through the solvent) dropwise, maintaining the temperature below
10°C. An additional base (e.g., triethylamine) may be used to scavenge the HCI generated.

o Final Workup & Purification: After the addition is complete, allow the reaction to warm to
room temperature and stir for 1-2 hours. Quench the reaction with water. Separate the
organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under
reduced pressure. The crude product can be purified by column chromatography or
recrystallization.
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Environmentally Benign Route: Direct Amidation from 2-
Chloro-3-trichloromethylpyridine

A more modern, "greener" approach avoids the use of thionyl chloride. A patented method
describes a high-yield synthesis directly from 2-chloro-3-trichloromethylpyridine and
dimethylamine in an aqueous medium.[7]

Causality: This method leverages the reactivity of the trichloromethyl group, which serves as a
precursor to the carboxylic acid derivative. The reaction proceeds in water, a significant
environmental advantage over traditional organic solvents. The pH control is critical to ensure
the desired reaction pathway and prevent side reactions.[7] This process is noted for its simple
operation, environmental friendliness, and high yield, reaching up to 98.5%.[7]

Experimental Protocol: Aqueous Method

e Setup: Charge a reaction vessel with 2-chloro-3-trichloromethylpyridine (1 eq.) and water
(10-20 parts by mass).

e pH Adjustment: Add an aqueous solution of dimethylamine (e.g., 10-40% mass
concentration) to the mixture to adjust the pH to a range of 8-10.[7]

o Reaction: Heat the stirring reaction solution to 80-98°C and maintain for 3-5 hours.[7]

e pH Maintenance: Continuously or periodically add the dimethylamine solution throughout the
reaction to maintain the pH within the 8-10 range.[7]

o Workup: After the reaction is complete (as monitored by HPLC), cool the solution to room
temperature. The product may be isolated by filtration if it precipitates or by extraction with a
suitable organic solvent.

Synthesis Workflow Diagram

The following diagram illustrates the two primary synthetic pathways.
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Caption: Comparative synthesis routes to 2-chloro-N,N-dimethylnicotinamide.

Applications in Synthesis

2-Chloro-N,N-dimethylnicotinamide is not typically an active pharmaceutical ingredient (API)
itself but rather a crucial intermediate. Its value lies in the differential reactivity of the chloro-
and amide-substituted pyridine ring, allowing for sequential and site-selective modifications.

» Agrochemicals: It is a key precursor in the synthesis of the herbicide nicosulfuron.[7] The
synthetic pathway involves further elaboration of the pyridine ring.

» Pharmaceuticals: The broader class of 2-chloronicotinic acid derivatives, for which this
compound is a stable and reactive version, are intermediates for a range of drugs, including
non-steroidal anti-inflammatory drugs (NSAIDSs) like pranoprofen and anti-cardiovascular
agents.[4]

The logical relationship for its use as an intermediate is depicted below.

© 2025 BenchChem. All rights reserved. 5/11 Tech Support


https://www.benchchem.com/product/b1588829?utm_src=pdf-body-img
https://www.benchchem.com/product/b1588829?utm_src=pdf-body
https://www.benchchem.com/product/b1588829?utm_src=pdf-body
https://patents.google.com/patent/CN101693687B/en
https://www.researchgate.net/publication/314521315_Synthesis_of_2-Chloronicotinic_Acid_Derivatives
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1588829?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

I — Synthesi DF“"hf’ Elabsratict)_n/ Active Pharmaceutical Ingredients (APIs)
o . nthesis 2-Chloro-N,N-dimethylnicotinamide ownstream Reactions or Agrochemicals
(e.g., 2-Chloronicotinic Acid) .
(e.g., Nicosulfuron, Pranoprofen)

Click to download full resolution via product page

Caption: Role as a pivotal synthetic intermediate.

Analytical Characterization and Quality Control

Rigorous analytical testing is non-negotiable to ensure the identity, purity, and quality of the
intermediate, which directly impacts the final API's safety and efficacy. A multi-technique
approach is recommended for comprehensive characterization.
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Analytical Method

Principle

Application & Insights

HPLC (High-Performance
Liquid Chromatography)

Separation based on
partitioning between a liquid
mobile phase and a solid

stationary phase.

Ideal for purity assessment,
quantification, and monitoring
reaction progress. A reverse-
phase C18 column with a
mobile phase of
acetonitrile/water or
methanol/water is a typical

starting point.

GC (Gas Chromatography)

Separation based on
partitioning between a
gaseous mobile phase and a

stationary phase.

Suitable for assessing volatile
impurities. The compound may
require derivatization to
enhance volatility and thermal

stability.

NMR (Nuclear Magnetic

Resonance) Spectroscopy

Measures the magnetic

properties of atomic nuclei.

Provides definitive structural
confirmation. *H NMR will
show characteristic peaks for
the aromatic protons and the
N,N-dimethyl groups. 13C NMR
will confirm the carbon

backbone.

MS (Mass Spectrometry)

Measures the mass-to-charge

ratio of ions.

Confirms molecular weight and
provides fragmentation
patterns for structural
elucidation. ESI-MS would be
expected to show a prominent
[M+H]* ion.

FTIR (Fourier-Transform

Infrared) Spectroscopy

Measures the absorption of
infrared radiation by the

molecule's bonds.

Confirms the presence of key
functional groups, such as the
C=0 stretch of the amide and
C-Cl bonds.

lllustrative Protocol: HPLC Method for Purity Analysis
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System Preparation: Use an HPLC system with a UV detector. Equip it with a C18 reverse-
phase column (e.g., 4.6 x 250 mm, 5 pum).

Mobile Phase: Prepare an isocratic mobile phase of acetonitrile and water (e.g., 60:40 v/v).
Filter and degas the mobile phase before use.

Standard Preparation: Accurately weigh a reference standard of 2-chloro-N,N-
dimethylnicotinamide and dissolve it in the mobile phase to create a stock solution (e.g., 1
mg/mL). Prepare a series of dilutions for a calibration curve (e.g., 1-100 pg/mL).

Sample Preparation: Dissolve the sample to be tested in the mobile phase to a concentration
within the calibration range. Filter through a 0.45 pm syringe filter.

Chromatographic Conditions:

Flow Rate: 1.0 mL/min

[e]

o

Injection Volume: 10 pL

[¢]

Column Temperature: 30°C

o

Detection Wavelength: ~265 nm (to be optimized by UV scan)

Analysis: Inject the standards and sample. Identify the peak for 2-chloro-N,N-
dimethylnicotinamide by its retention time. Calculate the purity of the sample using the
area percent method or against the calibration curve for quantitative analysis.
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Caption: Quality control workflow for intermediate validation.

Safety and Handling

Proper handling of all chemical reagents is essential for laboratory safety. Based on available
data, 2-chloro-N,N-dimethylnicotinamide should be handled with care.

e GHS Hazard Statements:

o H315: Causes skin irritation.[3]

o H319: Causes serious eye irritation.[3]

o H335: May cause respiratory irritation.[3]
» Precautionary Measures:

o Engineering Controls: Use only under a chemical fume hood to minimize inhalation risk.
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o Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses
with side-shields, and a lab coat.

o Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust or vapors.

o Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.

Conclusion

2-Chloro-N,N-dimethylnicotinamide is a versatile and valuable intermediate in the chemical
and pharmaceutical industries. Its synthesis has evolved from traditional methods requiring
harsh reagents to more environmentally conscious aqueous routes. A comprehensive
understanding of its properties, coupled with robust analytical controls and stringent safety
protocols, is essential for its effective and responsible use in the development of new
medicines and other critical chemical products.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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» To cite this document: BenchChem. [2-chloro-N,N-dimethylnicotinamide IUPAC name].
BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1588829#2-chloro-n-n-dimethylnicotinamide-iupac-
name]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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